molecular formula C9H10N2O4 B13116193 4-Amino-6-(ethoxycarbonyl)picolinicacid

4-Amino-6-(ethoxycarbonyl)picolinicacid

Cat. No.: B13116193
M. Wt: 210.19 g/mol
InChI Key: AONWPYOCMCPQGQ-UHFFFAOYSA-N
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Description

4-Amino-6-(ethoxycarbonyl)picolinic acid is a substituted picolinic acid derivative featuring an amino group at the 4-position and an ethoxycarbonyl (-COOEt) group at the 6-position of the pyridine ring. Picolinic acids are known for their chelating properties and diverse applications in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

4-amino-6-ethoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(14)7-4-5(10)3-6(11-7)8(12)13/h3-4H,2H2,1H3,(H2,10,11)(H,12,13)

InChI Key

AONWPYOCMCPQGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(ethoxycarbonyl)picolinic acid typically involves the functionalization of picolinic acid derivatives. One common method includes the introduction of the ethoxycarbonyl group via esterification, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(ethoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to yield corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-6-(ethoxycarbonyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-Amino-6-(ethoxycarbonyl)picolinic acid with structurally related picolinic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Properties References
4-Amino-6-(ethoxycarbonyl)picolinic acid -NH₂ (C4), -COOEt (C6) C₉H₁₀N₂O₄ 210.19 Not Provided Potential herbicide intermediate
4-Amino-6-methyl-picolinic acid -NH₂ (C4), -CH₃ (C6) C₇H₈N₂O₂ 152.15 1092299-41-6 Pharmaceutical intermediates
6-Amino-4-methoxypicolinic acid -NH₂ (C6), -OCH₃ (C4) C₇H₈N₂O₃ 168.15 98276-83-6 Chelation, metal complexation
4-(Methoxycarbonyl)picolinic acid -COOCH₃ (C4), -COOH (C2) C₈H₇NO₄ 181.15 24195-03-7 Coordination polymers, catalysis
6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid -NH₂ (C6), aryl-Cl/F (C3) C₁₂H₈ClFN₂O₂ 290.66 1261984-82-0 Agrochemical research

Key Observations :

  • Substituent Position and Electronic Effects : The ethoxycarbonyl group at C6 in the target compound introduces steric bulk and electron-withdrawing effects, which may hinder electrophilic substitution reactions compared to methyl or methoxy groups. This group also increases molecular weight by ~58 Da over the methyl analog .
  • Synthetic Yields : While direct yield data for the target compound are unavailable, shows that electron-withdrawing substituents (e.g., -Cl in 4-chloropicolinic acid) improve reaction yields (66%) compared to electron-donating groups (25% for 3-methylpicolinic acid). This suggests that the ethoxycarbonyl group may similarly stabilize intermediates during synthesis .

Functional and Application-Based Comparisons

Herbicidal Activity
  • 4-Amino-6-(heterocyclic)picolinates: Patent literature highlights 4-Amino-6-(1,3-benzodioxole)picolinic acid derivatives as potent herbicides, with heterocyclic substituents enhancing target-site binding in weeds . The ethoxycarbonyl group in the target compound may serve as a precursor for such derivatives.
Coordination Chemistry
  • 4-(Methoxycarbonyl)picolinic acid : Forms 1D coordination polymers with mercury(II), driven by the carboxylate and methoxycarbonyl groups acting as bridging ligands . The ethoxycarbonyl analog could exhibit similar behavior but with altered solubility due to the longer alkyl chain.
Pharmaceutical Intermediates
  • 4-Amino-6-methyl-picolinic acid: Used in synthesizing kinase inhibitors and other bioactive molecules, where the methyl group improves metabolic stability . The ethoxycarbonyl variant may offer tunable reactivity for prodrug designs.

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